molecular formula C13H16N2O2 B12082486 Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 586409-14-5

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B12082486
CAS No.: 586409-14-5
M. Wt: 232.28 g/mol
InChI Key: QNXLCYOCRSXHOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3,3-dimethylbutanoic acid with ethyl acetoacetate, followed by cyclization and esterification . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further functionalization .

Biological Activity

Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 586409-14-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

  • Molecular Formula : C13H16N2O2
  • Molar Mass : 232.28 g/mol
  • IUPAC Name : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Synonyms : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. Detailed methods can be found in specialized literature focusing on heterocyclic compounds.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that various synthesized compounds related to this class show efficacy against a range of pathogens including:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus fumigatus

In a comparative study, several derivatives displayed potent activity against these microorganisms, suggesting that this compound may also possess similar properties due to its structural analogies with effective antimicrobial agents .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cell lines. For example, the compound's effects on HeLa and Vero cells were studied to determine its safety profile and potential therapeutic applications. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The compound showed promise as a candidate for further investigation in cancer therapeutics due to its selective toxicity towards cancerous cells while sparing normal cells .

Case Studies

  • Antibacterial Activity Study :
    In a study published in the Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were evaluated for their antibacterial properties. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assessment :
    A recent assessment focused on the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria and fungi
CytotoxicityInduces apoptosis in cancer cell lines
Structure-Activity RelationshipCorrelation between structure and biological efficacy

Properties

CAS No.

586409-14-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-5-17-12(16)9-6-10-11(14-7-9)15-8(2)13(10,3)4/h6-7H,5H2,1-4H3

InChI Key

QNXLCYOCRSXHOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N=C(C2(C)C)C

Origin of Product

United States

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